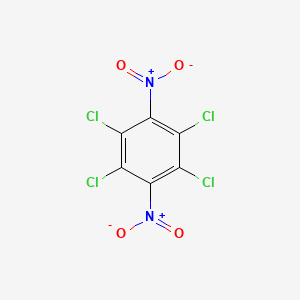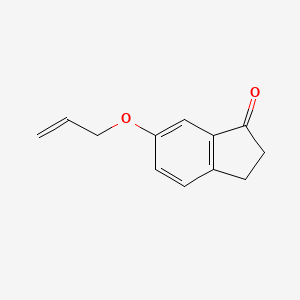
2-(3-碘丙基)-异吲哚-1,3-二酮
描述
2-(3-Iodo-propyl)-isoindole-1,3-dione, also known as IPID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPID is a heterocyclic compound that belongs to the isoindole family and contains an iodo-propyl group attached to the isoindole ring. In
科学研究应用
合成方法
无一氧化碳合成
一种新颖的方案提供了一种无一氧化碳、无溶剂的合成方法,使用钯醋酸盐和xantphos催化剂从o-卤代芳烃合成异吲哚-1,3-二酮。该方法已被证明适用于芳基碘化物和溴化物,产率中等至优良,突显了其在创建异吲哚-1,3-二酮衍生物,包括2-(3-碘丙基)-异吲哚-1,3-二酮方面的效率和广泛适用性 (Sawant等,2011)。
固定化钯金属催化
另一个对该领域的重要贡献是使用含离子液体的固定化钯金属进行羰基化环化反应。这种方法合成了N-取代的异吲哚-1,3-二酮衍生物,产率良好至优良,展示了一种有效且可回收利用的催化系统 (Khedkar et al., 2014)。
结构和机理洞察
核磁共振光谱表征
通过核磁共振光谱技术推进了对异吲哚-1,3-二酮衍生物的结构表征。这种分析技术在确认这些化合物的身份和结构方面被证明是至关重要的,有助于进一步的研究和应用开发 (Dioukhane et al., 2021)。
计算化学分析
计算方法已被用于分析异吲哚-1,3-二酮衍生物的结构方面。这些研究包括密度泛函理论(DFT)计算,以探索电子性质和潜在的反应模式,为了深入了解分子在原子水平上的行为提供了深刻的见解 (Tarı & Demirtaş,2022)。
潜在生物活性
抗癌活性
对异吲哚-1,3-二酮衍生物的研究揭示了它们潜在的抗癌活性。研究表明,基于不同取代基的不同抗癌效果,为进一步探索这些化合物作为治疗剂的基础提供了依据。结构-活性关系(SAR)分析强调了取代基在确定抗癌功效方面的重要性 (Tan et al., 2020)。
作用机制
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Mode of Action
It’s worth noting that similar compounds like 3-aminopropyltriethoxysilane interact with their targets by forming a stable, covalent bond . This interaction often results in significant changes in the physical and chemical properties of the target molecules .
Biochemical Pathways
For instance, 1-Chloro-3-iodopropane has been reported to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) .
Result of Action
Similar compounds like 3-aminopropyltriethoxysilane have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro .
Action Environment
It’s worth noting that similar compounds like 3-aminopropyltriethoxysilane require specific conditions (such as oxygen plasma treatment) for optimal functionality .
属性
IUPAC Name |
2-(3-iodopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSISOJOXOBDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282209 | |
| Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5457-29-4 | |
| Record name | NSC24938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

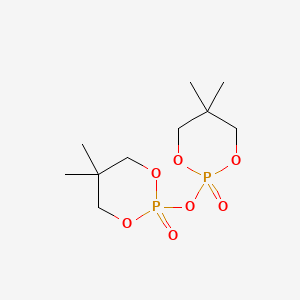

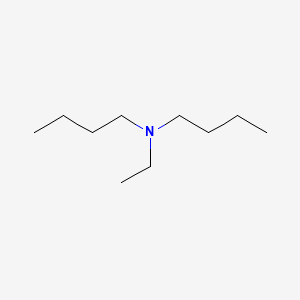
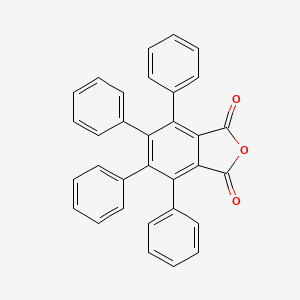
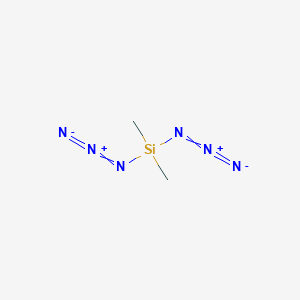

![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
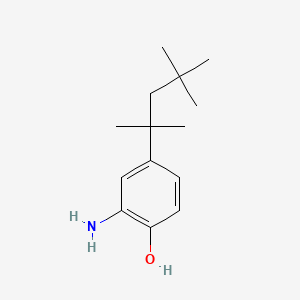
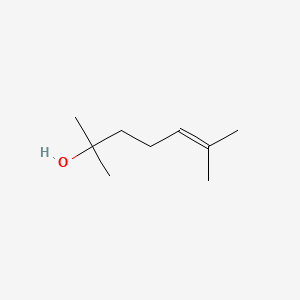
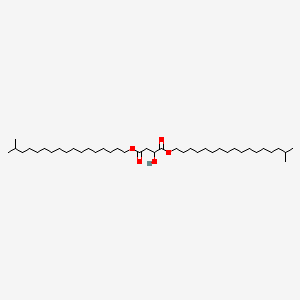
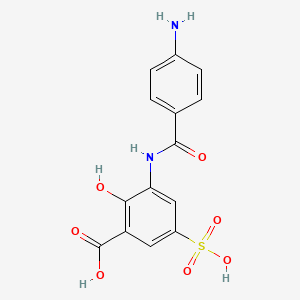
![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)
